molecular formula C17H25N3O2 B12223596 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one

6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one

Cat. No.: B12223596
M. Wt: 303.4 g/mol
InChI Key: QGNUJHJIXHHXFR-UHFFFAOYSA-N
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Description

6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a morpholinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one is unique due to its specific substitution pattern and the presence of both piperazine and morpholinone moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]morpholin-3-one

InChI

InChI=1S/C17H25N3O2/c1-13-4-3-5-16(14(13)2)20-8-6-19(7-9-20)11-15-10-18-17(21)12-22-15/h3-5,15H,6-12H2,1-2H3,(H,18,21)

InChI Key

QGNUJHJIXHHXFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CNC(=O)CO3)C

Origin of Product

United States

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